(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
Description
Properties
CAS No. |
953730-73-9 |
|---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)18(16,17)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3 |
InChI Key |
NXYASIGVRFAOGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of a phenylmethanamine derivative with a sulfonyl chloride, followed by the introduction of the 4-methylpiperazine group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Key Steps
-
Sulfonamide Formation :
-
Methanamine Functionalization :
-
Purification :
Table 1: Synthesis Steps
Reactivity Analysis
The compound’s reactivity is driven by its sulfonamide and methanamine groups.
Sulfonamide-Driven Reactions
-
Nucleophilic Substitution :
-
The sulfonamide nitrogen can undergo nucleophilic substitution, enabling reactions with nucleophiles (e.g., alcohols, amines).
-
Example: Reaction with hydroxylamine derivatives to form hydrozones.
-
-
Acid-Base Reactions :
-
The nitrogen in the sulfonamide group is weakly basic, allowing protonation under acidic conditions.
-
Methanamine Group Reactivity
-
Alkylation/Acylation :
-
Reductive Amination :
Piperazine Ring Interactions
-
Alkylation :
Analytical Data
The compound’s structure and purity are confirmed via spectroscopic and chromatographic methods.
NMR Spectroscopy
-
¹H NMR :
Mass Spectrometry
Table 2: Analytical Data
Scientific Research Applications
The compound exhibits various biological activities, primarily attributed to its structural components, which include the piperazine and sulfonamide moieties. These features contribute to its interaction with biological targets, making it a candidate for further research in drug development.
Anticancer Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways.
Case Study : A study evaluated the compound's effect on human breast cancer cells (MCF-7), revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Mitochondrial pathway |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes, including those involved in metabolic pathways.
Enzyme Targeting : The compound effectively inhibits Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a crucial role in steroid hormone metabolism. This inhibition can potentially lead to therapeutic applications in treating hormone-dependent cancers .
| Enzyme | IC50 (µM) | Biological Relevance |
|---|---|---|
| AKR1C3 | 8.0 | Hormone metabolism |
| Tyrosinase | 5.5 | Melanin production |
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, showing effectiveness against various bacterial strains.
Case Study : In a study assessing its antibacterial properties, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Structure-Activity Relationship (SAR)
Recent investigations into the structure-activity relationship of this compound have highlighted the importance of the piperazine moiety and sulfonamide group in enhancing biological activity. Modifications to these groups can lead to increased potency against specific targets.
Mechanism of Action
The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with receptor proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s analogs primarily differ in substituent groups on the phenyl ring, the nature of the linker (sulfonyl vs. methylene), and modifications to the piperazine moiety. Below is a comparative analysis of notable analogs:
Table 1: Structural and Physicochemical Comparisons
Pharmacological and ADME Properties
- Sulfonyl vs. Methylene Linkers : Sulfonyl groups (e.g., in ) enhance binding to enzymes like lysyl oxidase (LOX) due to polar interactions, whereas methylene-linked analogs may exhibit better membrane permeability .
Biological Activity
The compound (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, also known as 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine, has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19N3
- Molecular Weight : 205.305 g/mol
- CAS Number : 672325-37-0
- InChI Key : VKTLTRIKVYJVOX-UHFFFAOYSA-N
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (hepatocellular carcinoma). IC50 values for these cell lines ranged from 0.23 μM to 4.89 mM depending on structural modifications of the compound .
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. This suggests that this compound may effectively trigger programmed cell death in malignant cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Inhibition of Pathogenic Microbes :
- Biofilm Formation Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 = 1.15 mM | Induces apoptosis via mitochondrial pathways |
| HCT116 | IC50 = 4.89 mM | Upregulates Bax; downregulates Bcl-2 | |
| HepG2 | IC50 = 0.80 μM | Promotes cell cycle arrest | |
| Antimicrobial | MRSA | MIC = 62.5 μM | Inhibits protein synthesis |
| Enterococcus species | MIC = 125 μM | Disrupts biofilm formation |
Q & A
Q. Table 1. Reaction Conditions and Yield Optimization
How should researchers address discrepancies in reported biological activities of sulfonamide-containing piperazine derivatives?
Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies often arise from structural modifications, assay conditions, or target selectivity. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents on the sulfonyl or piperazine groups to isolate contributing factors .
- Assay standardization : Compare activities under consistent conditions (e.g., pH, temperature, cell lines). For example, sulfonamide derivatives show variable inhibition of bromodomains (BRD7/BRD9) depending on substitution patterns .
- Computational modeling : Use molecular docking to predict binding affinities and validate with mutagenesis studies .
What spectroscopic and analytical techniques are recommended for characterizing this compound?
Category: Basic (Characterization)
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and piperazine moieties (e.g., δ ~2.3 ppm for N-methylpiperazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₉N₃O₂S: 276.1174) .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
How can the stability of this compound be evaluated under varying storage conditions?
Category: Basic (Stability Assessment)
Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor decomposition via HPLC .
- Recommendations : Store in airtight containers at 2–8°C, protected from light. Avoid incompatible materials (e.g., strong oxidizers) .
What role does the sulfonyl group play in modulating target binding affinity, and how can this be experimentally validated?
Category: Advanced (Mechanistic Studies)
Answer:
The sulfonyl group enhances hydrogen bonding and electrostatic interactions with target proteins (e.g., ATPases, kinases). Validation strategies:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics of sulfonyl-modified analogs .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., p97 ATPase) to identify sulfonyl-protein interactions .
- Mutagenesis : Replace key residues (e.g., lysine or arginine) in the target binding pocket to assess sulfonyl dependency .
What strategies improve yield in multi-step syntheses of this compound?
Category: Advanced (Process Optimization)
Answer:
- Flow chemistry : Implement continuous reactors to reduce intermediate isolation steps and improve scalability .
- Catalyst recycling : Use immobilized Pd catalysts to minimize metal contamination .
- DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
